3-Amino-2-chloroisonicotinic acid

Description

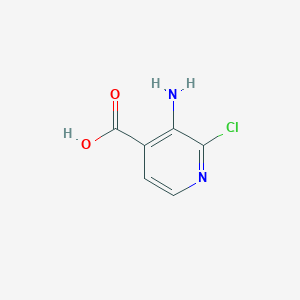

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZSHUDRIPCTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614288 | |

| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58483-94-6 | |

| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2-chloroisonicotinic acid CAS number

An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid (CAS: 58483-94-6): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Identified by its CAS Number 58483-94-6, this compound's unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the isonicotinic acid scaffold provides a versatile platform for synthesizing complex molecular architectures.[1][2][3] This guide, intended for chemists, researchers, and drug development professionals, offers a comprehensive overview of its properties, a reasoned synthetic approach, key applications, and essential handling protocols, underscoring its strategic importance in the generation of novel chemical entities for pharmacological and biological investigation.[3]

Introduction & Strategic Importance

In the landscape of pharmaceutical development, heterocyclic compounds are foundational. Among them, substituted pyridines are privileged structures, appearing in a vast array of approved drugs. This compound belongs to this vital class of molecules. Its strategic value lies in the orthogonal reactivity of its three functional groups:

-

Carboxylic Acid: Serves as a handle for amide bond formation, esterification, or reduction, allowing for linkage to other molecular fragments or modification of solubility and pharmacokinetic properties.

-

Amino Group: A key nucleophile for forming amides, sulfonamides, or for participating in cyclization reactions to build fused ring systems.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents (e.g., amines, ethers, thiols) to further explore the chemical space.

This trifecta of functionality makes it an ideal scaffold for building combinatorial libraries aimed at discovering new therapeutic agents.[3] The broader family of isonicotinic acid derivatives has a proven track record in medicine, most notably in first-line treatments for tuberculosis, which validates the utility of this chemical class in addressing significant health challenges.[3]

Physicochemical & Structural Properties

A precise understanding of a compound's properties is the bedrock of its effective use in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 58483-94-6 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [2] |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [2] |

| Synonyms | 2-Chloro-3-aminoisonicotinic Acid, 3-amino-2-chloro-pyridine-4-carboxylic acid | [2] |

| SMILES | NC1=C(C=CN=C1Cl)C(O)=O | [1] |

| Appearance | White to pale yellow crystalline powder (Typical) | [4] |

Synthesis Strategy & Methodologies

While multiple proprietary synthesis routes exist, a robust and logical pathway can be devised based on established pyridine chemistry. The following represents a field-proven, multi-step approach a medicinal chemist would employ, starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis of 2-chloronicotinic acid derivatives often involves the chlorination of a corresponding nicotinic acid N-oxide, followed by further functionalization.[5] This general principle can be adapted for our target molecule.

Caption: Derivatization pathways for the this compound scaffold.

This structural versatility makes it a valuable intermediate for synthesizing compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases. Patents related to complex molecules that could potentially use this or similar building blocks can be found, highlighting its relevance in the intellectual property landscape of drug discovery. [2][6]

Safety, Handling, & Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound must be obtained from the supplier and followed rigorously, general guidance can be inferred from related structures like 2-chloroisonicotinic acid and other aminopyridines. [7][8] General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [8][9]* Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust. [7]* Exposure Routes: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation. [7]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [8] * Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [8] * Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [8] Storage:

-

-

Keep the container tightly closed in a dry, cool, and well-ventilated place. [7]* For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., Argon or Nitrogen) and protect from light. [3]

Conclusion

This compound (CAS: 58483-94-6) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its densely functionalized and modifiable structure provides chemists with a reliable and versatile platform for the synthesis of novel compounds. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, researchers can fully leverage this powerful building block to accelerate the development of the next generation of therapeutics.

References

- Appchem. This compound | 58483-94-6. (URL: [Link])

- PubChem. This compound | C6H5ClN2O2 | CID 21464344. (URL: [Link])

- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887. (URL: [Link])

- PubChem. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510. (URL: [Link])

- Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (URL: [Link])

- Tyger Scientific. 3-Amino-2-chloro-isonicotinic acid methyl ester - CAS 173435-41-1. (URL: [Link])

- ResearchGate. (PDF)

- PrepChem.com. Synthesis of 2-chloronicotinic acid. (URL: [Link])

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 3-amino-2-chloroisonicotinate | C7H7ClN2O2 | CID 2762510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

3-Amino-2-chloroisonicotinic acid, with a molecular weight of approximately 172.57 g/mol , is a highly functionalized pyridine derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of a carboxylic acid, an amino group, and a chlorine atom on the isonicotinic acid scaffold makes it a versatile precursor for creating complex molecular architectures.[2] The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The specific substitution pattern of this compound offers synthetic chemists multiple reaction handles to introduce diversity and tailor molecular properties for specific biological targets, particularly in the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical properties, a detailed look into its synthesis, and explores its applications as a key intermediate in the development of pharmacologically active agents.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the unambiguous characterization of its derivatives.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [3][4] |

| CAS Number | 58483-94-6 | [5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][6] |

| Molecular Weight | 172.57 g/mol | [2][3][4] |

| Monoisotopic Mass | 172.0039551 Da | [3] |

| Appearance | Solid (predicted) | |

| Storage | Store in a cool, dark place under an inert atmosphere. | [1] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available in the public domain, computational prediction provides valuable insight for structural verification. The following are predicted Nuclear Magnetic Resonance (NMR) data.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the amine and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups and the electron-donating nature of the amino group.

-

¹³C NMR (Predicted): The carbon NMR spectrum should display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group. The carbon attached to the chlorine atom would be shifted downfield, as would the carboxyl carbon.[7]

Note: The above spectroscopic data are predicted and should be used as a guide. Experimental verification is essential for unequivocal structure confirmation.

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed in a single, direct protocol in peer-reviewed literature. However, a logical and efficient two-step synthesis can be devised based on the preparation of its methyl ester, a known intermediate.[3] This process involves the chlorination of a commercially available precursor followed by hydrolysis of the resulting ester.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

-

Electrophilic Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring, ortho to the amino group.

-

Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-2-chloroisonicotinate

This protocol is adapted from a documented procedure for the synthesis of the methyl ester intermediate.[3]

Causality: The choice of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent provides a milder and more selective alternative to harsher reagents like chlorine gas or sulfuryl chloride, minimizing side reactions. Tetrachloroethylene is used as a high-boiling, non-protic solvent suitable for the reaction temperature.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, suspend methyl 3-aminoisonicotinate (18 g, 118 mmol) in tetrachloroethylene (1500 mL).

-

Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (12 g, 60 mmol) to the suspension.

-

Reaction Execution: With stirring, slowly heat the mixture to 80°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and filter to remove any solids. Wash the filtrate with a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-amino-2-chloroisonicotinate as a solid.

Protocol 2: Hydrolysis to this compound (General Procedure)

Causality: Saponification (base-catalyzed ester hydrolysis) is a standard and high-yielding method for converting esters to carboxylic acids. A mixed aqueous-organic solvent system (like THF/water) is used to ensure the solubility of both the ester starting material and the inorganic base.

-

Reaction Setup: Dissolve methyl 3-amino-2-chloroisonicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.

-

Reaction Execution: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 3: Applications in Drug Discovery

The trifunctional nature of this compound makes it an ideal starting point for building compound libraries for screening against various biological targets. Its primary utility lies in its role as a scaffold for generating more complex molecules, particularly kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound is well-suited for the synthesis of ATP-competitive kinase inhibitors.

-

The carboxylic acid group can be readily converted to an amide, providing a key interaction point with the hinge region of the kinase ATP-binding pocket.

-

The amino group serves as a vector for adding substituents that can occupy adjacent pockets, enhancing potency and selectivity.

-

The chlorine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl groups, which can target deeper regions of the active site or allosteric pockets.

Illustrative Signaling Pathway: Targeting Aurora Kinase A

While direct use of this specific molecule is sparsely documented, derivatives of related 2-chloro-3-aminopyridines are featured in patents for inhibitors of key oncogenic kinases, such as Aurora A kinase.[4] Aurora A is a serine/threonine kinase that plays an essential role in mitotic progression. Its overexpression is linked to genomic instability and is a feature of many human cancers. Inhibiting Aurora A leads to mitotic arrest and apoptosis in cancer cells.

Caption: Role of Aurora A kinase in mitosis and its inhibition.

This pathway illustrates how a molecule derived from this compound could function. By forming an amide at the carboxylic acid and elaborating the structure from the amino and chloro positions, an inhibitor can be designed to fit into the ATP-binding site of Aurora A. This inhibition prevents the downstream activation of proteins like PLK1 and disrupts centrosome maturation, leading to failed spindle assembly, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.

Conclusion

This compound represents a synthetically valuable and strategically important building block for drug discovery. Its molecular weight of 172.57 g/mol belies the chemical complexity and potential it holds. While detailed experimental data and direct synthetic protocols for the acid are not abundant, logical and established chemical transformations provide a clear path to its synthesis and subsequent use. Its structural motifs are highly relevant to the design of targeted therapies, particularly in the competitive field of kinase inhibitor development. For researchers and drug development professionals, this compound serves as a potent starting point for the exploration of new chemical space and the generation of novel therapeutic candidates.

References

- PrepChem. 4. Preparation of Methyl 3-Amino-2-chloroisonicotinate.

- PubChem. 13C-NMR spectrum of ( 4 ).

- Appchem. This compound | 58483-94-6 | C6H5ClN2O2.

- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5ClN2O | CID 71463887.

- Google Patents. Kinase inhibitors and associated pharmaceutical compositions and methods of use.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943).

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- 3-Amino-2-chloropyridine-4-carboxylic acid.

- PubChem. This compound | C6H5ClN2O2 | CID 21464344.

- Google Patents. Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.

- Google Patents. Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER.

- Google Patents. NITRIC OXIDE RELEASING PRODRUGS OF THERAPEUTIC AGENTS.

- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- Google Patents. Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1.

- PubChem. 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773.

- ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.

- Google Patents. The preparation method of 2-chloronicotinic acid.

- Eureka | Patsnap. Method for preparing 2-chloronicotinic acid.

- NIH. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- TÜBİTAK Academic Journals. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloropropane.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-chloropyridine-4-carboxylic acid [xieshichem.com]

- 6. 3-AMINO-2-CHLORO-ISONICOTINIC ACID METHYL ESTER(173435-41-1) 1H NMR spectrum [chemicalbook.com]

- 7. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloroisonicotinic Acid

Introduction: The Role of a Versatile Heterocyclic Building Block

3-Amino-2-chloroisonicotinic acid (CAS: 58483-94-6) is a substituted pyridine derivative that serves as a crucial synthetic intermediate in medicinal and organic chemistry.[1] Its molecular architecture, featuring a pyridine core functionalized with amino, chloro, and carboxylic acid groups, offers multiple reaction sites for building more complex molecular entities. Compounds of this class are integral to the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, with the isonicotinic acid scaffold being fundamental to the structure of established therapeutics.[1]

For researchers in drug development, a thorough understanding of the physicochemical properties of such a starting material is not merely academic; it is a foundational requirement for process development, formulation, quality control, and predicting biochemical interactions. These properties govern critical parameters such as solubility, dissolution rate, stability, and membrane permeability, which are determinants of a potential drug candidate's ultimate bioavailability and efficacy.

This guide provides a comprehensive overview of the known physical properties of this compound. It addresses the current landscape of available data, which is heavily reliant on computational models, and provides field-proven, detailed experimental protocols for determining these essential characteristics in the laboratory. This dual approach of presenting known data while empowering the researcher to generate new, reliable data is central to sound scientific practice.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The key identifiers and structural properties for this compound are summarized below.

Chemical Structure

The arrangement of atoms and functional groups dictates the entirety of the molecule's chemical and physical behavior. The amino group and the carboxylic acid impart both basic and acidic characteristics, while the chlorine atom influences the electron distribution of the pyridine ring and overall lipophilicity.

Caption: 2D Structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 58483-94-6 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [3] |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [3] |

| Synonyms | 3-Amino-2-chloropyridine-4-carboxylic acid, 2-Chloro-3-aminoisonicotinic Acid | [3] |

Computationally Predicted Physical Properties

As of the date of this publication, experimentally determined physical property data for this compound is not widely available in public databases. This is common for specialized synthetic intermediates. In such cases, computational (in silico) models provide valuable first-pass estimations that guide experimental design and handling. The following properties have been computed by established algorithms and are available on the PubChem database.[3]

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | 1.2 | An estimate of the octanol-water partition coefficient (LogP). A value in this range suggests moderate lipophilicity, which can be favorable for cell membrane permeability. |

| Hydrogen Bond Donor Count | 3 | The number of N-H and O-H bonds. Influences solubility in polar protic solvents and binding interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 4 | The number of N and O atoms. Affects solubility and target binding. |

| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low values indicate a more rigid structure, which can be entropically favorable for binding to a target. |

| Topological Polar Surface Area (TPSA) | 76.2 Ų | The surface sum over all polar atoms. A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values under 140 Ų are often associated with good oral bioavailability. |

| Exact Mass | 172.0039551 Da | The calculated mass of the most abundant isotope of each element. Crucial for mass spectrometry analysis. |

Trustworthiness Note: These values are predictions.[3] While based on robust algorithms, they are not a substitute for empirical data. They should be used for preliminary assessment and to guide the experimental work detailed in the subsequent sections.

Melting Point and Thermal Behavior

The melting point (Tₘ) is a fundamental physical property indicating the temperature at which a substance transitions from a solid to a liquid. For a crystalline solid, it is a sharp, well-defined temperature that serves as a primary indicator of purity. A broad melting range often suggests the presence of impurities. From a drug development perspective, Tₘ is linked to lattice energy, which in turn influences solubility and dissolution rate.

Current Data Status

No experimentally verified melting point for this compound is consistently reported in publicly accessible databases. This necessitates experimental determination.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the thermal properties of pharmaceutical compounds.[4][5] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting onset and peak.[6]

Causality and Self-Validation: This protocol is inherently self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales. The sharpness of the melting endotherm obtained for the test sample provides an internal check on its purity.

Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Instrument Calibration: Prior to sample analysis, calibrate the DSC instrument's temperature and heat flow using a certified indium standard.[4] The measured onset of melting for indium should be within the accepted range (typically 156.6 ± 0.3°C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Place the lid on the pan and hermetically seal it using a sample press.

-

Reference Preparation: Prepare an empty reference pan by hermetically sealing an empty aluminum pan and lid.

-

Instrument Setup: Place the sample pan and the reference pan into their respective positions in the DSC measurement cell.

-

Thermal Program: Set up the thermal method. A typical program for a novel compound involves an initial equilibration step, followed by a heating ramp, and a final cooling step.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.

-

The Onset Temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is reported as the melting point (Tₘ).[6]

-

The area under the peak corresponds to the heat of fusion (ΔHfus), providing information on the material's crystallinity.

-

Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a given temperature, is one of the most critical properties in drug development.[8] Aqueous solubility directly impacts dissolution and, consequently, absorption and bioavailability.

Current Data Status

Authoritative Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method

The saturation shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess of the solid compound in a solvent for a sufficient time to allow equilibrium to be reached, followed by quantification of the dissolved compound in the supernatant.

Causality and Self-Validation: The protocol's trustworthiness is established by ensuring that a true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration no longer increases. The presence of undissolved solid material throughout the experiment is a visual confirmation that saturation has been maintained.

Step-by-Step Methodology:

-

System Preparation: Add an amount of this compound to a series of glass vials sufficient to exceed its expected solubility (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for an extended period.[10] A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vials at high speed and carefully pipette the supernatant. This step is critical to avoid transferring solid particles, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or µg/mL.

Acidity Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% ionized and 50% neutral. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino) group, there will be at least two pKa values. These values are paramount as they dictate the charge state of the molecule at any given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological membranes and targets.[11]

Current Data Status

Experimentally determined pKa values for this compound are not available in the literature. Based on analogous structures, one can predict a pKa for the carboxylic acid group (similar to other pyridine carboxylic acids) and another for the protonated amino group. However, these are only estimations, and experimental determination is required for accuracy.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[12] It involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[13]

Causality and Self-Validation: The method's validity is ensured by the proper calibration of the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13] The shape of the titration curve and the sharpness of the inflection points provide direct evidence of the acid-base transitions occurring, and the half-equivalence point directly corresponds to the pKa.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard, certified aqueous buffers (pH 4.01, 7.00, and 10.01).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water.[11] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[13]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration, especially when titrating with a base.[11]

-

Titration - Acidic pKa:

-

Add a small amount of 0.1 M HCl to the solution to fully protonate both the amino and carboxylate groups (e.g., to pH ~2).

-

Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration - Basic pKa: Continue the titration into the higher pH range to observe the deprotonation of the amino group.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).

-

The volume at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point) corresponds to the first pKa. At this point on the titration curve, pH = pKa.[13] Subsequent half-equivalence points will correspond to other pKa values.

-

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound should be obtained from the chemical supplier before use, data from structurally related compounds suggest the following handling precautions are prudent.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[1]

Conclusion

This compound is a valuable building block for chemical synthesis. This guide has established that while its fundamental identifiers are well-documented, a significant gap exists in the public domain regarding its experimentally determined physical properties. The provided computational data serves as a useful starting point, but the detailed, authoritative protocols for determining melting point, solubility, and pKa are presented to empower researchers to generate the robust, empirical data required for serious drug development and chemical processing applications. Adherence to these standardized methods will ensure data quality, reproducibility, and ultimately, a more profound understanding of this versatile compound's behavior.

References

- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. DatapointLabs.

- Appchem. (n.d.). This compound | 58483-94-6.

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal.

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com.

- CureFFI.org. (2016). Differential scanning calorimetry.

- SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.

- SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series.

- JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF.

- Scribd. (n.d.). Solubility Verification Methods.

- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.

- U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements - Notice of Intent to Revise. USP-NF.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. uspnf.com [uspnf.com]

- 9. biorelevant.com [biorelevant.com]

- 10. uspbpep.com [uspbpep.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

3-Amino-2-chloroisonicotinic acid solubility data

An In-Depth Technical Guide to the Solubility of 3-Amino-2-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 58483-94-6), a key heterocyclic building block in medicinal and agricultural chemistry.[1] In the absence of extensive public domain data, this document establishes a framework for understanding and determining its solubility through theoretical principles and validated experimental protocols. We delve into the critical physicochemical properties of the molecule, explore the profound influence of pH and solvent selection on its solubility, and provide detailed, step-by-step methodologies for accurate solubility measurement using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. This guide is intended to equip researchers with the necessary tools to effectively work with this compound in a variety of research and development settings.

Introduction to this compound

This compound, systematically named 3-amino-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative.[1][2] Its molecular structure is characterized by a pyridine ring functionalized with an amino group at the 3-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position. This trifunctional arrangement makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For drug development professionals, understanding solubility is paramount as it directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[3][4][5] This guide provides the foundational knowledge and practical protocols to assess the solubility of this important chemical entity.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1][2] |

| CAS Number | 58483-94-6 | [6][7] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][7] |

| Molecular Weight | 172.57 g/mol | [1][2][7] |

| Calculated XLogP3 | 1.2 | [2] |

| SMILES | NC1=C(C=CN=C1Cl)C(O)=O |

Structural Causality:

-

Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule amphoteric. This is the single most important feature governing its aqueous solubility, which will be highly dependent on the pH of the solution.[8][9]

-

Hydrogen Bonding: The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. This facilitates strong intermolecular interactions and suggests potential solubility in polar, protic solvents like water and alcohols.[10][11]

-

Polarity and Lipophilicity: The chloro-substituted pyridine ring contributes to the molecule's lipophilicity. The calculated XLogP3 of 1.2 indicates a moderate balance between hydrophilicity and lipophilicity.[2] This suggests that while it will have some aqueous solubility, it will also be soluble in a range of organic solvents.[11]

The Theoretical Framework of Solubility

The Critical Influence of pH on Aqueous Solubility

As an amphoteric substance, this compound can exist in different ionic states in an aqueous solution: a cationic form at low pH, a zwitterionic/neutral form at intermediate pH, and an anionic form at high pH.

-

At Low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

-

At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to a carboxylate (-COO⁻) while the amino group remains protonated (-NH₃⁺), forming a zwitterion. The molecule has no net charge at its isoelectric point (pI). Solubility is typically at its minimum near the pI.[12]

-

At High pH (pH > pKa₂): The amino group is deprotonated (-NH₂), and the molecule carries a net negative charge.

While the exact pKa values for this compound are not documented, we can estimate them based on similar structures. The pKa of the carboxylic acid group (pKa₁) is expected to be around 2-3, similar to other amino acids.[8][13] The pKa of the pyridinium nitrogen, influenced by the electron-withdrawing chloro and carboxyl groups, and the amino group (pKa₂) will dictate the transition to the anionic form. The solubility is expected to be lowest near the isoelectric point and increase significantly as the pH moves away from the pI in either the acidic or basic direction.[10]

The Role of the Solvent

The principle of "like dissolves like" is a useful guide.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with the amino and carboxylic acid groups of the solute.[10][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are expected to dissolve this compound well.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.

The Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation. For practical laboratory purposes, solubility experiments should always be conducted at a controlled and reported temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[12]

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It is a robust method that ensures the system has reached thermodynamic equilibrium.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated supernatant. This is a critical step and is best achieved by centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute this sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (detailed in Section 5).

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of µg/mL, mg/mL, or molarity.

-

Validation: To confirm equilibrium has been reached, the remaining solid can be analyzed (e.g., by DSC or PXRD) to ensure no polymorphic transformation has occurred during the experiment.[5]

Caption: Workflow for equilibrium solubility determination.

Analytical Methodologies for Quantification

A reliable and validated analytical method is essential for accurate solubility measurement.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.

Suggested HPLC Method:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Detection: UV detector set at a wavelength of maximum absorbance (λmax), which should be determined by scanning a dilute solution of the compound from 200-400 nm.

-

Quantification: Generate a calibration curve using at least five standard solutions of this compound of known concentrations. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.999.

UV-Vis Spectrophotometry

For a quick and simple estimation of solubility, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and no interfering excipients are present.

Protocol:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

-

Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to create a standard curve and determine the molar absorptivity (extinction coefficient) according to the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

Predicted Solubility in Common Laboratory Solvents

While experimental determination is necessary for precise values, a qualitative prediction based on chemical principles is valuable for experimental design.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | pH-dependent | Amphoteric nature; hydrogen bonding. Low solubility near pI, higher at acidic/basic pH.[10] |

| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with -COOH and -NH₂ groups.[10][11] |

| DMSO / DMF | Polar Aprotic | Soluble | High polarity and ability to disrupt solute-solute interactions.[14] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderately polar, less effective at hydrogen bonding than protic solvents. |

| Acetone | Polar Aprotic | Sparingly Soluble | Lower polarity than acetonitrile. |

| Dichloromethane | Nonpolar Aprotic | Insoluble | Insufficient polarity to dissolve the highly functionalized solute. |

| Toluene / Hexane | Nonpolar Aprotic | Insoluble | Nonpolar nature is incompatible with the polar solute.[11] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from related compounds like 3-amino-2-chloropyridine suggests that standard laboratory precautions should be observed.[15]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]

Always consult the material's specific SDS from the supplier before handling.

Conclusion

This technical guide has outlined the key theoretical and practical considerations for determining the solubility of this compound. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical factor for researchers in drug development and chemical synthesis. The provided experimental protocols for the shake-flask method, coupled with HPLC and UV-Vis analysis, offer a robust framework for generating reliable and reproducible solubility data. By applying these principles and methodologies, researchers can effectively characterize this versatile building block, enabling its successful application in their scientific endeavors.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech.

- Isonicotinic acid - Solubility of Things. (n.d.). Solubility of Things.

- Fakhree, M. A. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Isonicotinamide. (n.d.). In Wikipedia.

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2019). ResearchGate.

- Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2011). ResearchGate.

- This compound. (n.d.). PubChem.

- This compound | 58483-94-6. (n.d.). Appchem.

- 3-Amino-2-chloropyridine-4-carboxylic acid. (n.d.). Chembase.cn.

- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

- 3-Amino-2-chloroisonicotinaldehyde. (n.d.). PubChem.

- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017). ResearchGate.

- Amino acid pKa and pKi values. (n.d.). Isca Biochemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 3-Amino-2-chloropyridine-4-carboxylic acid [xieshichem.com]

- 7. synchem.de [synchem.de]

- 8. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 15. 3-Amino-2-chloropyridine 98 6298-19-7 [sigmaaldrich.com]

A Technical Guide to the Spectral Characteristics of 3-Amino-2-chloroisonicotinic Acid

Introduction

3-Amino-2-chloroisonicotinic acid, with the chemical formula C₆H₅ClN₂O₂, is a substituted pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and drug development.[1] Its structural arrangement, featuring a pyridine ring substituted with an amino group, a chlorine atom, and a carboxylic acid, makes it a versatile precursor for synthesizing a wide array of complex heterocyclic molecules. The inherent functionalities allow for diverse chemical modifications, enabling the exploration of novel chemical entities with potential therapeutic applications.

Molecular Structure and Properties

-

IUPAC Name: 3-amino-2-chloropyridine-4-carboxylic acid[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal two signals in the aromatic region corresponding to the protons on the pyridine ring, along with broader signals for the amino and carboxylic acid protons. The electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups will influence the chemical shifts of the ring protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H |

| H-6 | ~8.1 - 8.3 | Doublet (d) | 1H |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |

Causality Behind Predictions:

-

H-5 and H-6: The pyridine ring protons are expected to be deshielded and appear at high chemical shifts. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling between H-5 and H-6 should result in a doublet for each signal, with a coupling constant (J) typical for ortho-coupling in pyridine rings (~5 Hz).

-

-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. The exact chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm. This signal is readily exchangeable with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O, a classic confirmatory test.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~148 - 152 |

| C-3 | ~140 - 144 |

| C-4 | ~145 - 149 |

| C-5 | ~118 - 122 |

| C-6 | ~150 - 154 |

| -COOH | ~165 - 170 |

Causality Behind Predictions:

-

Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region. C-2, C-4, and C-6 are anticipated to be the most downfield due to their direct attachment to electronegative atoms (Cl, N, and the carboxylic acid group). C-3, bearing the amino group, will also be significantly downfield. C-5 is expected to be the most upfield of the ring carbons.

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded carbon in the molecule, appearing at a very high chemical shift, typically in the range of 165-170 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and pyridine ring functionalities.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C and C=N Stretches (Pyridine Ring) | 1550 - 1650 | Medium to Strong |

| N-H Bend (Amino) | 1600 - 1650 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Causality Behind Predictions:

-

O-H and N-H Stretching Region: The spectrum will be characterized by a very broad absorption from the carboxylic acid O-H stretch, which is due to extensive hydrogen bonding. Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine are expected.

-

Carbonyl Stretching Region: A strong, sharp absorption band corresponding to the C=O stretch of the carboxylic acid will be a prominent feature. Its position may be slightly influenced by intramolecular hydrogen bonding.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions arising from various bending and stretching vibrations, including those of the pyridine ring and the C-Cl bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 172. Due to the presence of chlorine, an M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Loss of COOH: A significant fragment at m/z 127 (and 129) corresponding to the loss of the carboxylic acid group (45 Da).

-

Loss of Cl: A fragment at m/z 137 resulting from the loss of a chlorine atom (35 Da).

-

Decarboxylation: Loss of CO₂ (44 Da) to give a fragment at m/z 128 (and 130).

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of approximately m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The anticipated NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparative analysis, offer a detailed spectral signature for this compound. The ¹H NMR spectrum is expected to show two distinct aromatic doublets, while the ¹³C NMR will display six signals for the pyridine and carboxylic acid carbons. The IR spectrum will be dominated by characteristic absorptions from the amino and carboxylic acid functional groups. Finally, the mass spectrum will be defined by its molecular ion peak with a characteristic chlorine isotopic pattern and predictable fragmentation pathways. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their synthetic endeavors.

References

- PubChem. This compound | C6H5ClN2O2 | CID 21464344. [Link]

- NIST. 3-Aminoisonicotinic acid. [Link]

- Appchem. This compound | 58483-94-6. [Link]

- NIST. 3-Amino-2-chloropyridine. [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid as a Core Starting Material

This guide provides an in-depth technical overview of 3-Amino-2-chloroisonicotinic acid, a pivotal starting material for researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will explore the synthesis, characterization, and critical applications of this versatile building block, with a focus on the causal relationships that underpin key experimental choices.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 58483-94-6) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctionalized scaffold, featuring an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring, offers a versatile platform for a wide array of chemical transformations. This strategic combination of reactive sites makes it an invaluable precursor in the fields of medicinal chemistry and agrochemicals.[1]

The pyridine core is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound allows for the regioselective introduction of further complexity, making it a sought-after building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1] |

| CAS Number | 58483-94-6 | [4] |

Synthetic Strategies: Pathways to a Versatile Intermediate

Several synthetic routes to this compound have been developed, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.

Hydrolysis of Methyl 3-Amino-2-chloroisonicotinate

A common and straightforward approach involves the hydrolysis of the corresponding methyl ester, methyl 3-amino-2-chloroisonicotinate. This method is often favored due to the relative accessibility of the ester precursor.

The ester is typically subjected to alkaline hydrolysis using a base such as sodium hydroxide or lithium hydroxide in a suitable solvent system, often a mixture of water and an organic solvent like methanol or THF to ensure solubility. The reaction is generally carried out at elevated temperatures to drive the reaction to completion. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Oxidation of 3-Amino-2-chloro-4-methylpyridine

An alternative strategy involves the oxidation of the methyl group of 3-Amino-2-chloro-4-methylpyridine. This starting material is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[5] Strong oxidizing agents such as potassium permanganate (KMnO₄) can be employed to convert the methyl group to a carboxylic acid.

This reaction requires careful control of conditions to avoid over-oxidation or degradation of the pyridine ring. The amino and chloro substituents can influence the reactivity of the ring, making the choice of oxidant and reaction parameters critical for achieving a good yield.

Chlorination of 3-Aminoisonicotinic Acid

Direct chlorination of 3-aminoisonicotinic acid presents a more direct route, though it can be challenging due to the directing effects of the amino and carboxyl groups, potentially leading to a mixture of products.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 2- and 6-positions are activated. The carboxylic acid is a deactivating group. The regioselectivity of the chlorination can be influenced by the choice of chlorinating agent and reaction conditions.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol for Alkaline Hydrolysis of Methyl 3-Amino-2-chloroisonicotinate

This protocol is based on general procedures for the hydrolysis of esters of amino acids.[6]

Materials:

-

Methyl 3-amino-2-chloroisonicotinate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve methyl 3-amino-2-chloroisonicotinate (1 equivalent) in a mixture of methanol or THF and water.

-

Add sodium hydroxide or lithium hydroxide (1.1 - 1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an organic solvent was used, remove it under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 3-4. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water.

-

Dry the product under vacuum to obtain this compound.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization. The choice of solvent is critical for obtaining a high-purity product.

Purification by Recrystallization

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] For amino acids, mixtures of water and a miscible organic solvent like ethanol or acetone are often effective.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/water).

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~7.8-8.0 (d, 1H, pyridine H-6), δ ~7.0-7.2 (d, 1H, pyridine H-5), δ ~5.5-6.5 (br s, 2H, -NH₂), δ ~13.0 (br s, 1H, -COOH) |

| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O), δ ~150-155 (C-Cl), δ ~145-150 (C-NH₂), δ ~138-142 (C-6), δ ~115-120 (C-5), δ ~110-115 (C-4) |

| FTIR (KBr) | ~3400-3200 cm⁻¹ (N-H stretching), ~3200-2500 cm⁻¹ (O-H stretching of carboxylic acid), ~1700 cm⁻¹ (C=O stretching), ~1620 cm⁻¹ (N-H bending), ~1580-1450 cm⁻¹ (C=C and C=N stretching of pyridine ring) |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z ~171 |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. Its primary application lies in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

For example, substituted aminopyridines are known to be effective hinge-binding motifs in many kinase inhibitors. The amino group of this compound can act as a key hydrogen bond donor, while the carboxylic acid and chloro functionalities provide handles for further chemical modification to enhance potency and selectivity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important starting material in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis can be achieved through several viable routes, with the hydrolysis of its methyl ester being a common and practical approach. Proper purification and thorough characterization are essential to ensure its suitability for subsequent synthetic transformations. The versatile reactivity of this molecule will undoubtedly continue to be exploited in the quest for new and improved therapeutic agents.

References

- PubChem. This compound. [Link]

- Appchem. This compound. [Link]

- ResearchGate.

- University of Rochester.

- MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- MDPI.

- BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]

- Google Patents. Amino-quinolines as kinase inhibitors.

- Semantic Scholar. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

- Justia Patents. bifunctional chimeric molecules for labeling of kinases with target binding moieties and methods of use thereof. [Link]

Sources

- 1. This compound | C6H5ClN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents [patents.google.com]

- 4. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Home Page [chem.ualberta.ca]

An In-Depth Technical Guide to 3-Amino-2-chloroisonicotinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Amino-2-chloroisonicotinic acid, with the CAS number 58483-94-6 and IUPAC name 3-amino-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative that has emerged as a crucial building block in organic and medicinal chemistry.[1][2][3] Its unique trifunctionalized pyridine ring, featuring amino, chloro, and carboxylic acid moieties, offers a versatile platform for the synthesis of complex heterocyclic compounds with significant biological activities. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of this important chemical intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 58483-94-6 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [1] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | >300 °C | [4] |

| Density | 1.417 g/cm³ | [4] |

| Storage | Store in a sealed, cool, and dry environment | [4] |